molecular formula C18H22N4O3 B2993166 3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2192746-98-6

3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No. B2993166
CAS RN: 2192746-98-6
M. Wt: 342.399
InChI Key: MFVBVVPJOYPQIM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, also known as DPP-4 inhibitor, is a chemical compound used in scientific research. It has been found to have potential applications in the treatment of diabetes, obesity, and other metabolic disorders.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel compounds derived from related chemical structures have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities. For instance, derivatives starting from naturally occurring visnagin showed significant activities in these areas, suggesting their potential therapeutic applications (El-Sawy et al., 2014).

Antimicrobial and Anticancer Agents

  • A series of novel pyrazole chalcones, closely related to the compound , have been prepared and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds have shown promising results, indicating their potential as lead compounds for drug discovery (Bandgar et al., 2009).
  • Another study focused on novel pyrazole derivatives, which demonstrated significant antimicrobial and anticancer activities. This suggests the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016).

Generation of Structurally Diverse Libraries

  • Research into generating structurally diverse libraries through alkylation and ring closure reactions has been conducted, indicating the versatility of related compounds in synthesizing a wide range of potentially therapeutic molecules (Roman, 2013).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-5-3-13(16(9-15)25-2)4-6-18(23)22-11-14(12-22)21-17-10-19-7-8-20-17/h3,5,7-10,14H,4,6,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVBVVPJOYPQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one

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